2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)-
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Overview
Description
Preparation Methods
Ethyl cis-(beta-cyano)acrylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with formaldehyde in the presence of a base, followed by dehydration to yield the desired product . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl cis-(beta-cyano)acrylate undergoes several types of chemical reactions:
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl cis-(beta-cyano)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl cis-(beta-cyano)acrylate exerts its effects varies depending on its application:
Antibacterial Action: In the form of nanoparticles, it increases levels of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cellular dysfunction.
Organic Synthesis: As a dienophile, it participates in Diels-Alder reactions by forming a stable bond with the diene, resulting in the formation of complex cyclic structures.
Comparison with Similar Compounds
Ethyl cis-(beta-cyano)acrylate can be compared with other cyanoacrylate compounds such as:
Ethyl 2-cyanoacrylate: Commonly used in adhesives, it has a similar structure but different reactivity and applications.
Methyl cyanoacrylate: Another adhesive compound, it has a shorter alkyl chain, affecting its bonding properties and reactivity.
Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain, providing different mechanical properties and biocompatibility.
Ethyl cis-(beta-cyano)acrylate is unique due to its specific configuration and reactivity, making it particularly useful in organic synthesis and potential biomedical applications .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
ethyl 3-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3 |
InChI Key |
AMQZZSZCLSVKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC#N |
Origin of Product |
United States |
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